molecular formula C15H12O2 B8292924 (3-Phenylbenzofuran-2-yl)methanol

(3-Phenylbenzofuran-2-yl)methanol

Cat. No.: B8292924
M. Wt: 224.25 g/mol
InChI Key: COHPBDFTMQSKIZ-UHFFFAOYSA-N
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Description

(3-Phenylbenzofuran-2-yl)methanol is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This solid compound is recommended to be stored under cold-chain conditions (2-8°C) to ensure stability . Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. Research indicates that 2-arylbenzofuran structures, similar to this compound, are found in natural products and have demonstrated potent biological effects . These scaffolds are recognized for their potential in therapeutic development, particularly as anticancer agents . Synthetic benzofuran derivatives are investigated for their ability to inhibit specific molecular targets; for instance, some 3-phenylbenzofuran derivatives have been identified as inhibitors of the Pin1 enzyme, which plays an oncogenic role in cancers like hepatocellular carcinoma . Other studies on natural benzofuran compounds have revealed effectiveness against vancomycin-resistant Enterococci, highlighting the antimicrobial potential of this chemical class . The primary value of (3-Phenylbenzofuran-2-yl)methanol for researchers lies in its use as a key synthetic intermediate for constructing more complex molecules for biological evaluation and in structure-activity relationship (SAR) studies to develop new pharmacological tools . For Research Use Only: This product is intended for research applications in a laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(3-phenyl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C15H12O2/c16-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9,16H,10H2

InChI Key

COHPBDFTMQSKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Yields

Compound Name Structure Highlights Yield Physical State Source
3-(Phenylethynyl)benzofuran-2-ol (3a) Phenylethynyl, hydroxyl 46% Light yellow oil
2-(3-(Phenylethynyl)benzofuran-2-yl)propan-2-ol (3b) Propan-2-ol substituent 46% Light yellow oil
5-(3-(Phenylethynyl)benzofuran-2-yl)pentanenitrile (3c) Pentanenitrile chain 73% Light yellow oil
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) Boronate ester, methanol 86% White solid
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Carboxylic acid, methylsulfanyl, fluoro 82% Colorless solid

Insights :

  • Substituent Impact : Bulky or polar groups (e.g., pentanenitrile in 3c) improve yields (73%) compared to simpler analogs (3a, 3b: 46%) .
  • Solid vs. Oil: Methanol-containing boronate ester (2b) and carboxylic acid derivatives () form stable solids, while ethynyl-substituted compounds (3a–c) remain oils, suggesting hydroxyl or carboxylic groups enhance crystallinity .

Physicochemical Properties and Stability

Stability and Physical State

  • Oily Compounds (3a–c) : Exhibit instability, requiring HPLC purification .
  • Crystalline Solids (2b, ) : Higher stability due to intermolecular interactions (e.g., hydrogen bonding in ). The title compound in has a melting point of 436–437 K, reflecting strong lattice forces.

Solubility and Functional Groups

  • Polar Groups: Methanol (2b) and carboxylic acid () derivatives are likely soluble in polar solvents (e.g., methanol, chloroform).
  • Nonpolar Substituents: Phenylethynyl groups (3a–c) may enhance solubility in organic solvents like dichloromethane .

Spectroscopic and Structural Analysis

Common Analytical Techniques

  • NMR/IR/HRMS : Universally applied for structural validation (e.g., 3a–c , 2b ).
  • X-ray Crystallography : Used for to confirm planar benzofuran cores and hydrogen-bonded dimers, critical for understanding packing efficiency and stability.

Substituent Effects on Spectral Data

  • Phenylethynyl Groups (3a–c) : Distinct ¹H NMR signals for ethynyl protons (~2.5–3.5 ppm) and aromatic protons .
  • Carboxylic Acid () : IR peaks for O–H (∼3000 cm⁻¹) and C=O (∼1700 cm⁻¹) .

Pharmacological Potential

Though direct data on "(3-Phenylbenzofuran-2-yl)methanol" is absent, structural analogs suggest plausible bioactivity:

  • Antimicrobial Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., fluoro, methylsulfanyl in ) exhibit enhanced antibacterial properties .
  • Antitumor Potential: Ethynyl and nitrile substituents (3a–c) may interact with cellular targets via π-π stacking or hydrogen bonding .

Preparation Methods

Table 1: Comparison of Reagents for Cyclodehydration of α-Phenoxy Acetophenone

ReagentTemperature (°C)TimeYield (%)Isomer Ratio (3-Ph:2-Ph)
PPA552 h78100:0
Eaton’s reagent4510 min89100:0
MeSO3H4531 h56100:0

Eaton’s reagent outperforms traditional acids like PPA and methanesulfonic acid (MeSO3H) by combining high reactivity with minimal isomerization risk. The mechanism involves protonation of the ketone oxygen, followed by dehydration and aryl migration to form the benzofuran ring.

Purification and Characterization

Post-synthesis purification typically involves flash chromatography using silica gel and ethyl acetate/hexane mixtures. Source reports successful isolation of (3-Phenylbenzofuran-2-yl)methanol with >95% purity via this method. Spectroscopic characterization includes:

  • 1H NMR : Distinct signals at δ 7.85 ppm (aromatic protons) and δ 4.75 ppm (hydroxymethyl group).

  • Mass spectrometry : Molecular ion peak at m/z 224.25, consistent with the molecular formula C15H12O2 .

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR (e.g., δ 7.47–7.27 ppm for aromatic protons, δ 160.7 ppm for carbonyl carbons) confirm regiochemistry and substitution patterns .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₃₀H₂₅O₄: Calcd. 449.1759, Found 449.1751) .
  • IR : Absorbance bands (e.g., 1627 cm⁻¹ for C=O stretching) aid in identifying functional groups .

How can researchers evaluate the biological activity of (3-Phenylbenzofuran-2-yl)methanol derivatives?

Advanced Research Question

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Antioxidant Screening : DPPH radical scavenging assays quantify free radical inhibition .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .

What experimental approaches are used to study reaction mechanisms involving (3-Phenylbenzofuran-2-yl)methanol?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for [3,3]-sigmatropic rearrangements .
  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate reactive intermediates during oxidation or cyclization .

How should researchers address contradictions in oxidation methods for converting (3-Phenylbenzofuran-2-yl)methanol to its aldehyde?

Advanced Research Question
Contradictions arise from competing oxidation pathways. For example:

  • SeO₂ : Selective for benzylic oxidation but requires prolonged reflux (48 hours) .
  • KMnO₄/CrO₃ : Risk over-oxidation to carboxylic acids under acidic conditions .
    Resolution involves adjusting solvent polarity (e.g., 1,4-dioxane vs. aqueous H₂SO₄) and monitoring reaction progress via TLC to halt at the aldehyde stage .

What role does (3-Phenylbenzofuran-2-yl)methanol play in the total synthesis of natural products?

Advanced Research Question
It serves as a key intermediate in synthesizing benzofuran-containing natural products:

  • Glycyralin E12 : Synthesized via SeO₂ oxidation and Pd/C hydrogenation in 8 steps .
  • Puerariafuran : Constructed via Mitsunobu reaction with 3-(benzyloxy)phenol, followed by Claisen rearrangement .
  • Lespedezol A1 : Derived through etherification and [3,3]-sigmatropic rearrangements .

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